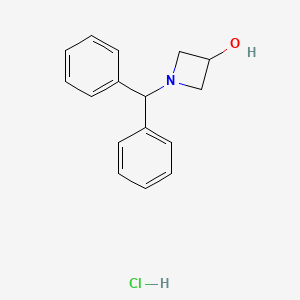

1-benzhydrylazetidin-3-ol Hydrochloride

Cat. No. B1363981

Key on ui cas rn:

90604-02-7

M. Wt: 275.77 g/mol

InChI Key: LCHTWRWPHBRTNO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05068231

Procedure details

N-Diphenylmethyl-3-hydroxyazetidine hydrochloride (I) was prepared from benzhydrylamine and epichlorohydrin according to Anderson and Lok, J. Org. Chem., 37:3953 (1972). I (41.33 g, 0.15 mole) and triethylamine (42 ml, 0.30 mole) were stirred in toluene (250 ml) while methane sulfonylchloride (12 ml, 0.15 m) was added dropwise over 10 minutes with stirring and the temperature was maintained between 4° and 12° C. TLC (silica gel, 10% ethyl acetate in methylene chloride) at one hour showed all starting materials had reacted. The mixture was filtered to remove the triethylamine hydrochloride which was rinsed twice with toluene. The filtrate and washings combined to about 450 ml of solution. To this solution was added m-trifluoromethylphenol (27.5 g, 0.17 mole), tetrabutyl ammonium bromide (2.4 g), 50% sodium hydroxide (24 g, 0.3 mole) and water (24 ml) and the mixture was stirred vigorously and heated to reflux under nitrogen for 2.5 hr. The toluene layer of the mixture was separated and washed once with water dried over sodium sulfate and evaporated to an oil. This oil was seeded and pumped on an oil pump overnight. A solid cake weighing 49.7 was obtained. Some of this solid was dissolved in isopropanol with brief heating. Water was then added to cause slight cloudiness. The mixture was seeded and cooled to cause crystallization. The white solid was collected by filtration, washed with 50% aquous isopropanol, and dried under vacuum overnight. Proton NMR showed slight contamination by silicone oil, m.p. 82.5°-84° C.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([NH2:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:15]([CH:17]1[O:19][CH2:18]1)[Cl:16].C(N(CC)CC)C.CS(Cl)(=O)=O.FC(F)(F)C1C=C(O)C=CC=1.[OH-].[Na+]>C1(C)C=CC=CC=1.C(Cl)Cl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(C)C.O.C(OCC)(=O)C>[ClH:16].[C:2]1([CH:1]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:14]2[CH2:18][CH:17]([OH:19])[CH2:15]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6,9.10,14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(C1=CC=CC=C1)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

42 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Cl

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

27.5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C=1C=C(C=CC1)O)(F)F

|

|

Name

|

|

|

Quantity

|

24 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

2.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

24 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over 10 minutes

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was maintained between 4° and 12° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

all starting materials had reacted

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the triethylamine hydrochloride which

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed twice with toluene

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred vigorously

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux under nitrogen for 2.5 hr

|

|

Duration

|

2.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The toluene layer of the mixture was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed once with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to an oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The white solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 50% aquous isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C1(=CC=CC=C1)C(N1CC(C1)O)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |